2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide
Description
This compound features a spirocyclic 1,4,8-triazaspiro[4.5]decane core substituted with a methyl group at position 8, a p-tolyl (para-methylphenyl) group at position 3, and a thio-linked N-phenylacetamide moiety at position 2. The thioether (-S-) bridge and acetamide group (-NHCO-) contribute to its polarity and hydrogen-bonding capacity, which are critical for interactions with biological targets like enzymes or receptors.
Properties
IUPAC Name |
2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-17-8-10-18(11-9-17)21-22(26-23(25-21)12-14-27(2)15-13-23)29-16-20(28)24-19-6-4-3-5-7-19/h3-11H,12-16H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVMNUZERZHEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide typically involves multi-step organic synthesis. This includes the preparation of intermediates such as 8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene and the subsequent reaction with thio-N-phenylacetamide under controlled conditions. Reagents such as reducing agents, oxidizing agents, solvents, and catalysts are crucial to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound might not be widely documented, common practices involve scaling up laboratory synthesis procedures. Optimizing reaction conditions, such as temperature, pressure, and reaction time, ensures efficient large-scale production. Advanced techniques like continuous flow chemistry and automation could also be employed to enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, forming sulfoxide or sulfone derivatives.
Reduction: : Reductive reactions might yield derivatives with different functional groups, such as amines or thiols.
Substitution: : The spiro and aromatic structures allow for various substitution reactions, often resulting in modified compounds with altered properties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, nitrates, other organometallic compounds.
Conditions: : Solvents like dichloromethane, toluene, and reaction conditions such as controlled temperature (usually ambient or slightly elevated) and specific catalysts for increased reaction rates.
Major Products
Oxidation typically leads to sulfoxides or sulfones, reduction yields various amine derivatives, and substitution reactions produce a range of modified compounds, each potentially contributing to different applications in research.
Scientific Research Applications
Structural Features
The compound features a triazaspiro structure , which is significant for its biological interactions. The presence of a thioether group enhances its chemical reactivity and potential as a lead compound in drug development.
Pharmacological Potential
Research indicates that compounds with a triazaspiro framework exhibit promising pharmacological properties. For instance, derivatives of the triazaspiro[4.5]decane class have been studied for their ability to inhibit prolyl hydroxylase enzymes, which are implicated in various diseases including anemia and cancer .
Case Studies
- Prolyl Hydroxylase Inhibition : A study highlighted the efficacy of spirohydantoins derived from triazaspiro compounds as pan-inhibitors of prolyl hydroxylase (PHD), which are potential treatments for anemia by promoting erythropoietin upregulation .
- Cardiovascular Applications : Another study explored novel derivatives targeting mitochondrial permeability transition pores (mPTP), showing beneficial effects in myocardial infarction models. These compounds demonstrated reduced apoptotic rates and improved cardiac function .
Anticancer Activity
The compound's structural features suggest it may also be effective against certain cancer types. Research has shown that related compounds can significantly inhibit the proliferation of various cancer cell lines, indicating potential as anticancer agents .
Medicinal Chemistry
Due to its unique structure, 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide is primarily utilized in medicinal chemistry research for:
- Developing new therapeutic agents targeting specific diseases.
- Exploring structure-activity relationships (SAR) to optimize biological efficacy.
Chemical Supply and Availability
The compound is available from various chemical suppliers for research purposes but is not approved for human or veterinary use due to untested effects on living organisms.
Mechanism of Action
The mechanism of action for 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide involves interactions with molecular targets such as enzymes, receptors, and other proteins. It might modulate biochemical pathways through binding interactions, influencing molecular function and activity. Detailed studies are required to elucidate these mechanisms thoroughly.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spirocyclic Cores
Key Observations
Core Rigidity vs. Bioactivity: The 1,4,8-triazaspiro[4.5]decane core in the target compound confers rigidity compared to non-spiro analogs like 3-chloro-N-phenyl-phthalimide . This rigidity may enhance target selectivity but could reduce metabolic stability due to steric hindrance. Diazaspiro derivatives (e.g., 1,3-diazaspiro[4.5]decane-2,4-dione) show CNS activity, suggesting the target compound’s spiro core might be tailored for neurological targets with appropriate substituents .
Substituent Effects: Thioether vs. p-Tolyl vs. Halogenated/Nitro Groups: The p-tolyl group (electron-donating) contrasts with electron-withdrawing groups (e.g., -NO₂ in compound 6c ), which could modulate electronic properties and binding kinetics.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in (CuAAC for triazole formation) and (thioacetamide coupling). However, the spiro core may require specialized cyclization conditions absent in simpler acetamide derivatives .
Pharmacological Potential
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Antimicrobial Activity : Triazole-thiazole hybrids (e.g., compound 9c in ) exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli, suggesting the target compound’s triazaspiro-thioacetamide structure could show similar efficacy.
- Enzyme Inhibition : Spirocyclic systems (e.g., 1,3-diazaspiro[4.5]decane-2,4-dione) demonstrate affinity for serotonin receptors (Ki < 100 nM) , implying the target compound might interact with analogous targets if optimized.
Challenges and Opportunities
- Data Gaps: No direct solubility, stability, or toxicity data exist for the target compound. Comparative studies with ethyl-substituted analogs (e.g., 8-ethyl-3-(p-tolyl)-triazaspiro derivative ) could clarify alkyl chain effects.
- Design Recommendations : Introducing polar groups (e.g., -OH, -COOH) could balance lipophilicity for improved pharmacokinetics, as seen in N-(2-hydroxy-2,2-diphenylacetyl)-spiro derivatives .
Biological Activity
The compound 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide is a member of the triazaspiro class of compounds, which have garnered attention for their diverse biological activities. This article reviews the compound's biological properties, including its pharmacological potential and mechanisms of action.
- Molecular Formula : C₃₀H₃₄N₄OS
- Molecular Weight : 478.68 g/mol
- CAS Number : 1216390-02-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. Notably, triazaspiro compounds have been identified as potential inhibitors of prolyl hydroxylase (PHD) enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs) involved in erythropoiesis and cellular responses to oxygen levels .
Biological Activity Overview
Research indicates that similar compounds within the triazaspiro family exhibit a range of biological activities:
- Erythropoiesis Stimulation :
- Cardioprotective Effects :
- Enzyme Inhibition :
Case Study 1: Erythropoiesis
A study focused on the pharmacological effects of triazaspiro compounds revealed their capacity to enhance EPO levels significantly in preclinical models. The research utilized a series of analogs to optimize their structure for improved potency and selectivity against PHD enzymes .
Case Study 2: Cardiovascular Protection
In a cardiology study, several triazaspiro derivatives were assessed for their ability to prevent mPTP opening during ischemic events. The findings indicated that these compounds not only preserved mitochondrial function but also improved overall cardiac performance post-reperfusion .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide?
- Methodology : The compound can be synthesized via multi-step protocols involving:
- Step 1 : Nucleophilic substitution of 2-chloro-N-phenylacetamide derivatives with sodium azide to form azides (e.g., 2-azido-N-phenylacetamide intermediates) under reflux in toluene/water (8:2) for 5–7 hours. TLC (hexane:ethyl acetate, 9:1) monitors completion .
- Step 2 : Copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) in tert-BuOH/H₂O (3:1). Reaction progress is tracked via TLC (hexane:ethyl acetate, 8:2), followed by extraction and recrystallization .
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodology :
- Chromatography : Use TLC with hexane:ethyl acetate (8:2–9:1) for reaction monitoring .
- Spectroscopy :
- IR : Confirm functional groups (e.g., C=O at ~1670–1680 cm⁻¹, C-N at ~1300 cm⁻¹) .
- NMR : Analyze aromatic proton environments (δ 7.2–8.6 ppm) and sp³ carbons (e.g., δ 52–62 ppm for –CH₂ groups) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <1 ppm error .
Q. What are the common solvents and reaction conditions for its synthesis?
- Solvents : Toluene-water mixtures for azide formation; tert-BuOH-H₂O for cycloaddition .
- Conditions : Reflux (100–110°C) for azidation; room temperature for Cu(I)-catalyzed "click" reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Case Study : If ¹H NMR shows unexpected splitting (e.g., aromatic protons), consider:
- Diastereomerism : Analyze NOESY/ROESY for spatial correlations in spiro or stereogenic centers .
- Dynamic Effects : Variable-temperature NMR to assess conformational mobility in the triazaspiro core .
- Cross-Validation : Compare experimental HRMS with computational (DFT) mass predictions to confirm molecular formulae .
Q. What strategies optimize the yield of the 1,3-dipolar cycloaddition step?
- Experimental Design :
- Catalyst Screening : Test Cu(I)/Cu(II) sources (e.g., Cu(OAc)₂ vs. CuI) for regioselectivity and rate .
- Solvent Optimization : Evaluate mixed solvents (e.g., tert-BuOH-H₂O vs. DMF-H₂O) to balance solubility and reaction kinetics .
- Kinetic Profiling : Use in-situ IR or HPLC to track intermediate consumption and adjust stoichiometry .
Q. How does the electronic nature of substituents (e.g., p-tolyl vs. nitro groups) influence reactivity?
- Mechanistic Analysis :
- Hammett Studies : Correlate σ values of aryl substituents with reaction rates (e.g., electron-withdrawing groups accelerate azide-alkyne cycloaddition) .
- DFT Modeling : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict regiochemistry in spiro ring formation .
Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?
- Process Chemistry Considerations :
- Heat Management : Replace reflux with microwave-assisted synthesis for faster, controlled heating .
- Workflow Design : Implement continuous-flow systems for azide formation to minimize safety risks (e.g., NaN₃ hazards) .
Q. How can researchers investigate the compound’s stability under varying pH and temperature?
- Stability Studies :
- Accelerated Degradation : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48–72 hours. Monitor degradation via HPLC-MS .
- Solid-State Stability : Use DSC/TGA to assess thermal decomposition profiles and identify hygroscopicity risks .
Methodological Framework for Data Interpretation
- Theoretical Linkage : Anchor experiments to conceptual frameworks like frontier molecular orbital theory (for cycloaddition regioselectivity) or Curtin-Hammett kinetics (for reaction pathway analysis) .
- Contradiction Resolution : Apply Ockham’s razor to prioritize simplest explanations (e.g., solvent polarity effects over complex side reactions) when data conflicts arise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
